[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene
Overview
Description
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene is an organic compound with the molecular formula C10H11ClOS and a molecular weight of 214.71 g/mol . This compound features a cyclopropyl group substituted with a chlorine atom and a methyl group, attached to a sulfinyl group bonded to a benzene ring . It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene typically involves the reaction of 1-chloro-2-methylcyclopropane with a sulfinylating agent in the presence of a catalyst . The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield . The process is optimized for high efficiency and minimal waste generation, adhering to good manufacturing practices (GMP) standards .
Chemical Reactions Analysis
Types of Reactions
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require a base and are conducted at moderate temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use . The sulfinyl group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene can be compared with other sulfinyl-substituted cyclopropyl compounds:
[(1-Chloro-2-methylcyclopropyl)sulfonyl]benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group, leading to different reactivity and applications.
[(1-Bromo-2-methylcyclopropyl)sulfinyl]benzene: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity in substitution reactions.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1-chloro-2-methylcyclopropyl)sulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-8-7-10(8,11)13(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASQNYBLNPBUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(S(=O)C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.